N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-indol-1-yl)acetamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

This compound features a [1,2,4]triazolo[1,5-a]pyrimidine core substituted at the 6-position with a flexible propyl-acetamide-indole linker, enabling exploration of under-explored kinome space. The unsubstituted indole N–H provides hydrogen-bond donation capacity absent in N-methylindole analogs (e.g., CAS 2034377-04-1), making it essential for screening campaigns targeting bromodomains, EED, or other epigenetic reader domains. The flexible linker topology favors allosteric pocket engagement, distinct from direct C–C linked orthosteric inhibitors. Procure this compound for head-to-head MTT assay comparison with the H1–H18 series to expand SAR around the antiproliferative phenotype.

Molecular Formula C18H18N6O
Molecular Weight 334.383
CAS No. 2034317-51-4
Cat. No. B2820785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-indol-1-yl)acetamide
CAS2034317-51-4
Molecular FormulaC18H18N6O
Molecular Weight334.383
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CC(=O)NCCCC3=CN4C(=NC=N4)N=C3
InChIInChI=1S/C18H18N6O/c25-17(12-23-9-7-15-5-1-2-6-16(15)23)19-8-3-4-14-10-20-18-21-13-22-24(18)11-14/h1-2,5-7,9-11,13H,3-4,8,12H2,(H,19,25)
InChIKeySMVOUDBTLNTKIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-indol-1-yl)acetamide (CAS 2034317-51-4): Structural Identity and Pharmacophore Class for Targeted Procurement


N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-indol-1-yl)acetamide is a synthetic heterocyclic hybrid combining a [1,2,4]triazolo[1,5-a]pyrimidine core with an indole moiety via a propyl-acetamide linker. This scaffold belongs to the triazolopyrimidine–indole conjugate class, which is widely exploited in anticancer agent design due to the independent bioactivity contributions of both heterocyclic pharmacophores [1]. The [1,2,4]triazolo[1,5-a]pyrimidine nucleus is a privileged kinase-inhibitor scaffold, with derivatives targeting CDK2, CK2, and PDK1, while the indole fragment is a known pharmacophore present in FDA-approved oncology drugs [1] [2]. The compound possesses a molecular formula of C18H18N6O (MW 334.38 g/mol) and features a free indole N–H, an acetamide linker at position 6, and an unsubstituted [1,2,4]triazolo[1,5-a]pyrimidine ring—structural determinants that differentiate it from closely related N-methylindole and C8-indole analogs in the procurement landscape.

Why Generic Substitution of N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-indol-1-yl)acetamide with In-Class Analogs Fails


In-class triazolopyrimidine–indole hybrids cannot be treated as interchangeable procurement items because minor structural variations—specifically indole N-substitution status, linker attachment position, and linker chemistry—produce large shifts in target engagement, antiproliferative potency, and selectivity. In the [1,2,4]triazolo[1,5-a]pyrimidine indole series, changing the indole from N-unsubstituted to N-methyl and relocating the attachment from position 1 to position 3 (as in CAS 2034377-04-1) alters hydrogen-bond donor capacity and molecular topology, which directly impacts kinase binding-site complementarity [1]. Similarly, the triazolopyrimidine–indole EED inhibitor series demonstrates that moving the indole from a linker-mediated connection to a direct C8 C–C bond changes the binding mode from allosteric to orthosteric and shifts potency by over 1000-fold [2]. Even within a single series (H1–H18), replacing cyclopropylmethanamine with para-ethylphenyl at the variable R position on an otherwise identical scaffold changes IC50 against HCT-116 cells from 9.58 μM to 13.1 μM, underscoring that procurement decisions must be guided by the precise chemical identity rather than class membership [1].

Quantitative Differentiation Evidence for N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-indol-1-yl)acetamide Versus Closest Analogs


Indole N–H Hydrogen-Bond Donor Capacity Versus N-Methyl Analog (CAS 2034377-04-1)

The target compound retains a free indole N–H, conferring hydrogen-bond donor (HBD) capacity absent in its closest commercially available analog, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1-methyl-1H-indol-3-yl)acetamide (CAS 2034377-04-1), where the indole nitrogen is methylated [1]. In the structurally related triazolopyrimidine–indole EED inhibitor series, the presence of an indole N–H was essential for high-affinity binding to the EED H3K27me3 pocket; methylation of this nitrogen abrogated binding by eliminating a critical hydrogen bond with the protein backbone [2]. While direct IC50 data for the target compound are not available in the public domain, the HBD difference provides a structural basis for expecting distinct target engagement profiles relative to the N-methyl analog—relevant for researchers probing kinase or epigenetic targets that require indole N–H interactions.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Acetamide Linker at Position 6 Versus Direct Methylene Linkage at Position 7 in Triazolopyrimidine–Indole Antiproliferative Series

The target compound employs an acetamide-functionalized propyl linker at the triazolopyrimidine 6-position, whereas the most extensively characterized triazolopyrimidine–indole series (compounds H1–H18) uses a direct methylene bridge at the 7-position connecting the triazolopyrimidine core to a 1-methylindole fragment [1]. The introduction of an acetamide linker increases conformational flexibility (additional rotatable bonds) and introduces an amide hydrogen-bond acceptor/donor pair. In the H1–H18 series, even retaining the same 7-methylene-indole scaffold and varying only the amine substituent produced IC50 differences of up to 8.4-fold (compound H12 IC50 = 9.47 μM vs. compound H4 IC50 = 58.3 μM against MGC-803 cells) [1]. The distinct linker chemistry and attachment position of the target compound relative to the H1–H18 series means that the extensive SAR data from the MGC-803/HCT-116/MCF-7 panel are not directly transferable; independent activity profiling is required, and procurement must be guided by the specific 6-propyl-acetamide-indole architecture.

Anticancer Agents Gastric Cancer Colorectal Cancer

Differentiation from C8-Indole Triazolopyrimidine EED Inhibitors (ZJH-16 Series): Allosteric Versus Orthosteric Pharmacology

The structurally distinct C8-indole triazolopyrimidine series (exemplified by ZJH-16) achieves potent EED inhibition (HTRF IC50 = 2.72 nM, BLI KD = 4.4 nM) through a direct C–C bond between the indole and the triazolopyrimidine C8 position, enabling orthosteric displacement of H3K27me3 from the EED aromatic cage [1]. The target compound, with its propyl-acetamide linker and indole at position 1 rather than C8, is topologically incapable of adopting the same binding pose. The ZJH-16 series demonstrates that subtle indole positioning determines whether the compound acts as an allosteric or orthosteric PRC2 modulator—a distinction critical for mechanism-of-action studies. Furthermore, ZJH-16 achieves 94.7% oral bioavailability (F) and near-complete tumor regression in KARPAS422 xenografts, properties that are a direct consequence of its specific C8-indole topology and cannot be extrapolated to the 6-acetamide-propyl-indole architecture of the target compound [1].

Epigenetics EED Inhibitor PRC2 Lymphoma

CDK2 Inhibitory Potential of Triazolopyrimidine Scaffold: Baseline Class Potency and the Impact of Substitution Pattern

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has validated CDK2 inhibitory activity: a representative 7-amino-substituted derivative (compound 5 in Richardson et al.) achieved CDK2 IC50 = 0.12 μM with 167-fold selectivity over GSK-3β [1]. This establishes the core heterocycle as a competent CDK2 inhibitor pharmacophore. However, CDK2 potency and selectivity are exquisitely sensitive to the nature and position of substituents; the same study showed that modifications to the 5- and 7-positions could shift CDK2 IC50 by two orders of magnitude. The target compound's unique combination of a 6-propyl-acetamide-indole substituent and a free indole N–H places it in unexplored SAR space relative to the characterized 5,7-disubstituted CDK2 inhibitors. Procurement of the target compound therefore enables interrogation of CDK2 and related kinase engagement with a substitution pattern not represented in existing CDK2 inhibitor chemotypes, avoiding redundancy with commercially available 5,7-substituted triazolopyrimidine CDK2 inhibitors.

CDK2 Inhibition Kinase Selectivity Structure-Based Design

Optimal Research and Discovery Application Scenarios for N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-indol-1-yl)acetamide (CAS 2034317-51-4)


Kinase Selectivity Panel Screening Requiring a Position-6 Substituted Triazolopyrimidine Chemotype

The compound serves as a structurally novel entry in kinase inhibitor screening libraries, offering a [1,2,4]triazolo[1,5-a]pyrimidine core substituted at the 6-position with a flexible propyl-acetamide-indole linker. This substitution pattern is orthogonal to the extensively characterized 5,7-disubstituted triazolopyrimidine CDK2/PDK1/Chk1 inhibitors (CDK2 IC50 = 0.12 μM for 5,7-substituted analog) [1]. Researchers assembling kinase selectivity panels should select this compound to probe whether position-6 substitution redirects kinase targeting toward under-explored kinome space, particularly kinases with binding pockets that accommodate indole moieties at positions inaccessible to 5,7-substituted analogs.

Epigenetic Target Screening Where Indole N–H Hydrogen Bonding Is a Pharmacophoric Requirement

The unsubstituted indole N–H of the target compound enables hydrogen-bond donation capacity absent in the N-methylindole analog CAS 2034377-04-1. In the EED inhibitor series, the analogous N–H to N-Me switch eliminated detectable binding (ZJH-16 HTRF IC50 = 2.72 nM for N–H analog) [2]. Screening campaigns against bromodomains, EED, or other epigenetic reader domains where indole N–H engagement is structurally validated should prioritize this compound over N-methylindole analogs to avoid false negatives arising from missing hydrogen-bond interactions.

Gastric Cancer (MGC-803) and Colorectal Cancer (HCT-116) Antiproliferative SAR Expansion

The published H1–H18 triazolopyrimidine–indole series established baseline antiproliferative activity against MGC-803 (IC50 9.47–>80 μM), HCT-116 (IC50 9.58–68.9 μM), and MCF-7 (IC50 13.1–>80 μM) with a 7-methylene–(1-methyl)indole architecture [3]. The target compound, with its distinct 6-acetamide-propyl-indole architecture and free indole N–H, represents a new structural vector for expanding the SAR around this antiproliferative phenotype. Procurement enables direct head-to-head MTT assay comparison with the H1–H18 series to determine whether the 6-acetamide linker improves or diminishes potency relative to the 7-methylene linkage, informing lead optimization campaigns.

Chemical Probe Development for Allosteric Kinase Modulation via Flexible Linker Domains

The acetamide-propyl linker of the target compound introduces a flexible spacer between the triazolopyrimidine core and the indole group, in contrast to direct C–C linked analogs (e.g., C8-indole ZJH-16 series) [2]. This topology may favor engagement of allosteric pockets adjacent to the ATP-binding site in kinases, as demonstrated for type III and IV kinase inhibitors. The compound is suited for chemical biology studies investigating whether linker-mediated conformational dynamics produce allosteric kinase modulation distinct from the orthosteric inhibition observed with direct C–C linked triazolopyrimidine–indole hybrids.

Quote Request

Request a Quote for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.